molecular formula C11H6IN B15064554 1-Cyano-3-iodonaphthalene

1-Cyano-3-iodonaphthalene

Cat. No.: B15064554
M. Wt: 279.08 g/mol
InChI Key: GQCDDPVGVWVCPP-UHFFFAOYSA-N
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Description

1-Cyano-3-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a cyano group (-CN) and an iodine atom attached to the naphthalene ring

Preparation Methods

The synthesis of 1-Cyano-3-iodonaphthalene typically involves the introduction of the cyano and iodine groups onto the naphthalene ring. One common method is the iodination of 1-cyanonaphthalene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete iodination.

Chemical Reactions Analysis

1-Cyano-3-iodonaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

1-Cyano-3-iodonaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities, such as anticancer or antimicrobial properties.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for use in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-Cyano-3-iodonaphthalene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its cyano and iodine groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of the target molecule. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

1-Cyano-3-iodonaphthalene can be compared with other similar compounds, such as:

    1-Iodonaphthalene: Lacks the cyano group, making it less versatile in terms of chemical reactivity.

    3-Cyano-4-iodonaphthalene: Similar structure but with different positioning of the cyano and iodine groups, leading to different chemical properties and reactivity.

    1-Cyano-2-iodonaphthalene: Another isomer with different positioning of the functional groups, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of the cyano and iodine groups, which imparts distinct chemical properties and reactivity compared to its isomers and other naphthalene derivatives.

Properties

Molecular Formula

C11H6IN

Molecular Weight

279.08 g/mol

IUPAC Name

3-iodonaphthalene-1-carbonitrile

InChI

InChI=1S/C11H6IN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H

InChI Key

GQCDDPVGVWVCPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C#N)I

Origin of Product

United States

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